molecular formula C27H29FN2O7 B12028389 Methyl 4-(3-(3-fluoro-4-methoxybenzoyl)-4-hydroxy-1-(3-morpholinopropyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl)benzoate CAS No. 618081-55-3

Methyl 4-(3-(3-fluoro-4-methoxybenzoyl)-4-hydroxy-1-(3-morpholinopropyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl)benzoate

Cat. No.: B12028389
CAS No.: 618081-55-3
M. Wt: 512.5 g/mol
InChI Key: BNZGQSLHGYVGEQ-ZNTNEXAZSA-N
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Description

Methyl 4-(3-(3-fluoro-4-methoxybenzoyl)-4-hydroxy-1-(3-morpholinopropyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl)benzoate is a complex organic compound with a unique structure that combines various functional groups, including a fluoro-methoxybenzoyl group, a hydroxy group, a morpholinopropyl group, and a pyrrol-2-yl benzoate moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(3-(3-fluoro-4-methoxybenzoyl)-4-hydroxy-1-(3-morpholinopropyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl)benzoate typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Fluoro-Methoxybenzoyl Intermediate: This step involves the reaction of 3-fluoro-4-methoxybenzoic acid with appropriate reagents to form the fluoro-methoxybenzoyl intermediate.

    Pyrrole Ring Formation: The intermediate is then reacted with suitable reagents to form the pyrrole ring, incorporating the fluoro-methoxybenzoyl group.

    Morpholinopropyl Substitution: The pyrrole intermediate undergoes substitution with a morpholinopropyl group, typically using a nucleophilic substitution reaction.

    Esterification: The final step involves the esterification of the benzoic acid moiety to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-(3-fluoro-4-methoxybenzoyl)-4-hydroxy-1-(3-morpholinopropyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl)benzoate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The fluoro-methoxybenzoyl group can be reduced to form the corresponding alcohol.

    Substitution: The morpholinopropyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the fluoro-methoxybenzoyl group may yield an alcohol.

Scientific Research Applications

Methyl 4-(3-(3-fluoro-4-methoxybenzoyl)-4-hydroxy-1-(3-morpholinopropyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl)benzoate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of Methyl 4-(3-(3-fluoro-4-methoxybenzoyl)-4-hydroxy-1-(3-morpholinopropyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Methyl 4-(3-(3-fluoro-4-methoxybenzoyl)-4-hydroxy-1-(3-morpholinopropyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl)benzoate can be compared with similar compounds, such as:

    Methyl 4-(3-(3-fluoro-4-methoxybenzoyl)-4-hydroxy-1-(3-piperidinopropyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl)benzoate: Similar structure but with a piperidinopropyl group instead of a morpholinopropyl group.

    Methyl 4-(3-(3-fluoro-4-methoxybenzoyl)-4-hydroxy-1-(3-aminopropyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl)benzoate: Similar structure but with an aminopropyl group instead of a morpholinopropyl group.

Properties

CAS No.

618081-55-3

Molecular Formula

C27H29FN2O7

Molecular Weight

512.5 g/mol

IUPAC Name

methyl 4-[(3E)-3-[(3-fluoro-4-methoxyphenyl)-hydroxymethylidene]-1-(3-morpholin-4-ylpropyl)-4,5-dioxopyrrolidin-2-yl]benzoate

InChI

InChI=1S/C27H29FN2O7/c1-35-21-9-8-19(16-20(21)28)24(31)22-23(17-4-6-18(7-5-17)27(34)36-2)30(26(33)25(22)32)11-3-10-29-12-14-37-15-13-29/h4-9,16,23,31H,3,10-15H2,1-2H3/b24-22+

InChI Key

BNZGQSLHGYVGEQ-ZNTNEXAZSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=C(C=C4)C(=O)OC)/O)F

Canonical SMILES

COC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=C(C=C4)C(=O)OC)O)F

Origin of Product

United States

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